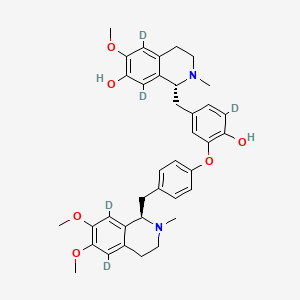
Daurisoline-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daurisoline-d5 is a deuterium-labeled derivative of Daurisoline, a bis-benzylisoquinoline alkaloid. This compound can be isolated from the rhizomes of Menispermum dauricum and Rhizoma Menispermi . This compound is known for its antiarrhythmic effects and its ability to block the hERG channel . It is also a potent autophagy blocker, making it a valuable compound for cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Daurisoline-d5 is synthesized by introducing deuterium atoms into the Daurisoline molecule. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
Daurisoline-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Daurisoline-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium effects.
Biology: Investigated for its role in cellular autophagy and apoptosis.
Medicine: Explored for its antiarrhythmic and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Wirkmechanismus
Daurisoline-d5 exerts its effects through several mechanisms:
Blocking hERG Channels: It inhibits the hERG potassium channels, which are crucial for cardiac repolarization, thereby exhibiting antiarrhythmic effects.
Autophagy Inhibition: This compound blocks autophagy by activating the PI3K/Akt/mTOR signaling pathway, protecting cells from apoptosis and matrix degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dauricine: Another bis-benzylisoquinoline alkaloid with similar autophagy-blocking properties.
Daurisoline: The non-deuterated form of Daurisoline-d5, sharing similar biological activities.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. This labeling also provides insights into the deuterium isotope effects on biological systems .
Eigenschaften
Molekularformel |
C37H42N2O6 |
|---|---|
Molekulargewicht |
615.8 g/mol |
IUPAC-Name |
(1R)-5,8-dideuterio-1-[[3-deuterio-5-[4-[[(1R)-5,8-dideuterio-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,19D,20D,21D,22D |
InChI-Schlüssel |
BURJAQFYNVMZDV-HDRXQVLESA-N |
Isomerische SMILES |
[2H]C1=CC(=CC(=C1O)OC2=CC=C(C=C2)C[C@@H]3C4=C(C(=C(C(=C4CCN3C)[2H])OC)OC)[2H])C[C@@H]5C6=C(C(=C(C(=C6CCN5C)[2H])OC)O)[2H] |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
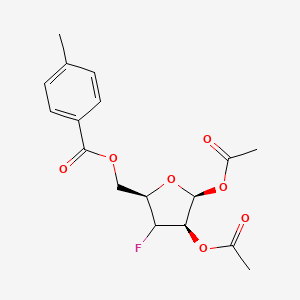
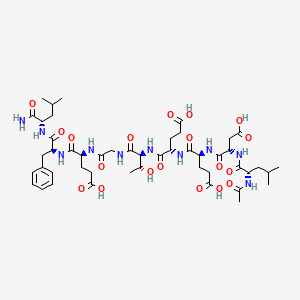

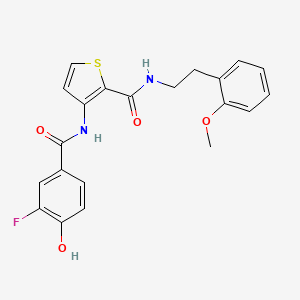
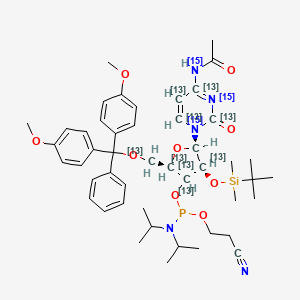

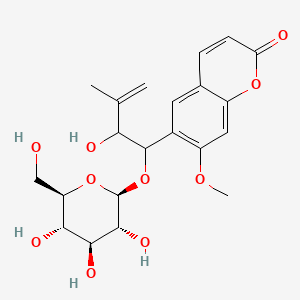
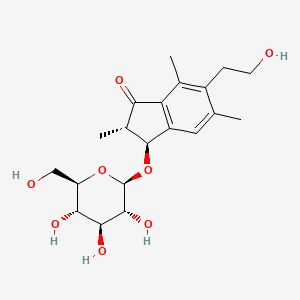
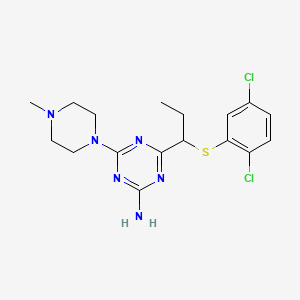
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
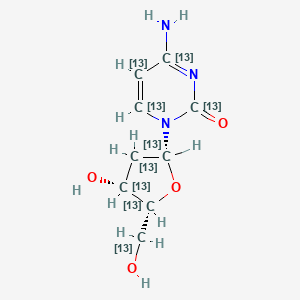
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)
